molecular formula C12H16N2O B13535038 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one

3-(2-Aminoethyl)-4,7-dimethylindolin-2-one

Cat. No.: B13535038
M. Wt: 204.27 g/mol
InChI Key: AXJKYXPWOXLGRH-UHFFFAOYSA-N
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Description

Historical Perspective and Significance of Indolin-2-one in Medicinal Chemistry

The indolin-2-one, also known as oxindole (B195798), scaffold has a rich history, with its core structure being identified in natural products for centuries. nih.gov Initially extracted from plants like Uncaria tomentosa, molecules bearing this moiety have long been recognized for their biological relevance. nih.gov In medicinal chemistry, the significance of the indolin-2-one core lies in its structural versatility. It acts as a rigid, planar scaffold that can be functionalized at multiple positions, allowing chemists to precisely orient chemical groups in three-dimensional space to optimize interactions with specific protein targets. This adaptability has cemented its status as a fundamental building block in the design of therapeutic agents. nih.gov

Prevalence of Indolin-2-one Derivatives in Bioactive Compounds

The indolin-2-one nucleus is a key structural feature in numerous FDA-approved drugs and clinical candidates, particularly in the field of oncology. Its prevalence underscores its success as a pharmacophore. A prime example is Sunitinib, an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.gov Other notable examples demonstrate the scaffold's broad applicability in targeting various protein families. The successful translation of these compounds from laboratory synthesis to clinical use highlights the therapeutic potential embedded within the indolin-2-one framework.

Drug NameTherapeutic AreaPrimary Target(s)
Sunitinib OncologyVEGFRs, PDGFRs, c-KIT
Toceranib Veterinary OncologyPDGFR, VEGFR, KIT
Nintedanib Idiopathic Pulmonary Fibrosis, OncologyVEGFR, FGFR, PDGFR
SU5416 InvestigationalVEGFR2 (KDR)

Overview of Diverse Biological Activities Associated with Indolin-2-one Core

The chemical tractability of the indolin-2-one scaffold has enabled the development of derivatives with a wide spectrum of biological activities. By modifying the substituents on the core ring, researchers have tailored these molecules to interact with various biological targets, including enzymes and receptors. This has led to the discovery of compounds with potent therapeutic effects across different disease areas.

Key biological activities associated with the indolin-2-one core include:

Enzyme Inhibition : This is the most prominent activity, with indolin-2-one derivatives acting as potent inhibitors of several enzyme families. They are particularly successful as protein kinase inhibitors, targeting Receptor Tyrosine Kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial in cancer-related angiogenesis. nih.govacs.org Other inhibited enzymes include histone deacetylases (HDACs) and α-glucosidase.

Receptor Binding : Certain derivatives are designed to bind to specific cellular receptors, modulating their function.

Anticancer Activity : Beyond kinase inhibition, some derivatives exhibit cytotoxicity against cancer cell lines through mechanisms like microtubule destabilization.

Anti-inflammatory Effects : Compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide, TNF-α, and IL-6. nih.govnih.gov

Antimicrobial and Antifungal Activity : The scaffold has been utilized to develop agents effective against various bacterial and fungal strains. nih.gov

Rationale for Investigating Substituted Indolin-2-one Derivatives, with Focus on 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one

The development of novel indolin-2-one derivatives is driven by the need to enhance potency, improve selectivity for specific biological targets, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the indolin-2-one ring are critical for determining the compound's biological profile. nih.gov The C3 position, in particular, is a key site for modification and plays a crucial role in the antiangiogenic and anticancer activities of these compounds. nih.gov

While no specific research findings are publicly available for the compound This compound , a scientific rationale for its design can be inferred by deconstructing its molecular architecture based on established medicinal chemistry principles for this scaffold:

Indolin-2-one Core : This serves as the foundational "privileged scaffold," providing the essential structural framework for binding to target proteins, often within an ATP-binding pocket. acs.org

3-(2-Aminoethyl) Substituent : The introduction of a flexible side chain at the C3 position is a common strategy. The terminal primary amino group is basic and would be protonated at physiological pH. This positively charged group can form strong ionic or hydrogen bond interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a target's active site. Similar aminoethyl-containing side chains have been shown to enhance antitumor activities in other indolin-2-one derivatives, possibly by improving solubility and facilitating favorable interactions with water or the protein target. mdpi.com The analogous compound tryptamine (B22526) (3-(2-aminoethyl)indole) is a well-known biogenic amine, and its derivatives exhibit diverse biological activities, including antimicrobial and neurotransmitter functions. researchgate.net

Therefore, the theoretical design of this compound represents a rational approach to creating a novel bioactive molecule. It combines the proven indolin-2-one scaffold with substituents intended to confer specific, favorable interactions with a biological target, potentially leading to a unique pharmacological profile.

Current Gaps and Future Research Directions for Indolin-2-one Scaffolds

Despite the clinical success of several indolin-2-one derivatives, challenges remain. A significant issue is the development of drug resistance, particularly for kinase inhibitors like Sunitinib. Furthermore, poor solubility can hamper the therapeutic application of some potent derivatives.

Future research is focused on several key areas:

Overcoming Drug Resistance : Designing new analogs that can circumvent known resistance mechanisms.

Improving Selectivity : Developing highly selective inhibitors to minimize off-target effects and associated toxicities. This involves fine-tuning the substitution patterns on the scaffold to achieve specific interactions with the intended target. drugbank.com

Exploring New Targets : Expanding the application of the indolin-2-one scaffold beyond oncology to other therapeutic areas, such as neurodegenerative and inflammatory diseases.

Enhancing Drug-like Properties : Modifying the scaffold to improve solubility, bioavailability, and metabolic stability, making the resulting compounds more viable as clinical candidates.

The continued exploration of the vast chemical space around the indolin-2-one core promises to yield novel therapeutic agents with improved efficacy and safety profiles for a range of human diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(2-aminoethyl)-4,7-dimethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H16N2O/c1-7-3-4-8(2)11-10(7)9(5-6-13)12(15)14-11/h3-4,9H,5-6,13H2,1-2H3,(H,14,15)

InChI Key

AXJKYXPWOXLGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)NC2=C(C=C1)C)CCN

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 2 Aminoethyl 4,7 Dimethylindolin 2 One and Its Analogs

Direct Synthesis Approaches to 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one

Novel Synthetic Routes and Reaction Conditions

The synthesis of 3-substituted indolin-2-ones can be approached through various modern synthetic strategies. One common method involves the use of isatins as starting materials. For instance, a reaction between an N-alkylisatin and an aryl methyl ketone in the presence of piperidine (B6355638) can yield 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.gov This approach could potentially be adapted by using a reagent that can introduce the 2-aminoethyl group at the 3-position.

Another versatile method is the three-component reaction. A reported synthesis of new unsymmetrical oxindoles utilizes a Friedel–Crafts type three-component reaction of 1,3-indandione, isatins, and N,N-dimethylaniline in the presence of LiClO4. nih.gov This highlights the potential of multi-component reactions to efficiently construct complex oxindole (B195798) structures.

Furthermore, a one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been developed from ortho-nitrochalcones, which involves a triggered Michael addition of the cyanide anion followed by a cascade cyclization. mdpi.com Such cascade reactions offer an efficient route to functionalized indolin-2-ones.

Considerations for Regioselectivity and Stereoselectivity

When synthesizing complex molecules like this compound, controlling regioselectivity and stereoselectivity is crucial. Regioselectivity often comes into play during the formation of the indolin-2-one ring, ensuring the correct placement of substituents on the aromatic core.

Stereoselectivity is a key consideration at the C3 position of the indolin-2-one ring, which is a stereocenter in the target molecule. The 1,3-dipolar cycloaddition of azomethine ylides to dipolarophiles is a powerful method for the stereoselective synthesis of spirooxindoles. nih.gov While not directly applicable to the target compound, this demonstrates the potential for cycloaddition strategies to control stereochemistry.

The development of enantioselective methods is also of high importance. Organocatalyzed formal [3+2] annulation from simple arylamines has been shown to produce chiral 3-oxindoles with high enantioselectivity. nih.gov Such catalytic asymmetric methods are at the forefront of modern organic synthesis and would be highly desirable for the synthesis of enantiopure this compound.

Optimization of Reaction Yields and Purity

Optimizing reaction yields and purity is a critical aspect of any synthetic route. For the synthesis of 3-hydroxyindolin-2-ones, reaction times can be a key parameter to monitor, with reactions proceeding until the starting materials are no longer detectable by thin-layer chromatography (TLC). nih.gov The choice of catalyst and solvent can also significantly impact the outcome of the reaction. For example, the use of LiClO4 as a catalyst in a three-component reaction for the synthesis of unsymmetrical oxindoles has been shown to be effective. nih.gov

Purification of the final products often involves filtration to collect solid products, followed by washing with a suitable solvent, such as cold ethanol, to remove impurities. nih.gov For more complex mixtures, column chromatography is a standard purification technique.

Synthesis of Indolin-2-one Precursors and Intermediates

The synthesis of the target molecule heavily relies on the availability of appropriately substituted precursors, particularly the indolin-2-one ring system.

Synthesis of Substituted Isatins and Oxindoles

Isatins are versatile precursors for the synthesis of a wide variety of indolin-2-one derivatives. The synthesis of substituted isatins can be achieved through various methods, often starting from anilines. These isatins can then be used in subsequent reactions to introduce the desired substituent at the C3 position.

The synthesis of oxindoles themselves has been the subject of extensive research. A de novo construction of chiral 3-oxindoles from simple primary aryl amines and 2,3-diketoesters has been developed, which proceeds via an intermolecular direct ortho-regioselective C-H addition to a ketone carbonyl group. nih.gov This is followed by a heteroannulation to give 3-hydroxyindolenines, which can then undergo a researchgate.netresearchgate.net-ester migration to afford the chiral 3-oxindoles. nih.gov

Formation of the Indolin-2-one Ring System

The construction of the indolin-2-one ring is a fundamental step. One approach involves the cyclization of ortho-nitrochalcones. The reaction of ortho-nitrochalcones with a cyanide source can trigger a Michael addition followed by a cascade cyclization to form 2-alkylideneindolin-3-ones. mdpi.com

Another strategy for forming the indolin-2-one core involves an unusual reaction between indoles and nitrostyrenes in the presence of phosphorous acid, leading to diastereomerically pure spiro-2-indolinone isoxazoles. researchgate.net These can then be converted to 2-(3-oxoindolin-2-yl)-2-arylacetonitriles. researchgate.net

Introduction and Modification of the 2-Aminoethyl Side Chain

The 2-aminoethyl side chain at the C3 position of the indolin-2-one core is a key site for a variety of chemical transformations. The primary amine serves as a nucleophilic handle for the introduction of a wide range of functional groups through reactions such as N-alkylation and amidation.

Strategies for Amine Functionalization (e.g., N-alkylation, amidation)

N-Alkylation:

N-alkylation of the primary amino group of 3-(2-aminoethyl)indolin-2-one analogs can be achieved through various methods. Direct alkylation using alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a non-nucleophilic base is a common approach. The choice of base and solvent is critical to control the degree of alkylation and prevent side reactions. For instance, in the synthesis of related heterocyclic compounds, bases such as potassium carbonate or triethylamine (B128534) in solvents like acetonitrile (B52724) or dimethylformamide (DMF) have been successfully employed. Reductive amination offers a milder alternative for the introduction of alkyl groups. This two-step, one-pot procedure involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is particularly useful for introducing a diverse range of substituents with high yields.

Amidation:

The formation of an amide bond by reacting the aminoethyl side chain with carboxylic acids or their derivatives is a fundamental transformation in organic synthesis. Standard peptide coupling reagents are widely used to facilitate this reaction. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are effective for coupling carboxylic acids to the primary amine. The reaction is typically carried out in an inert solvent like DMF or dichloromethane (B109758) (DCM) at room temperature. rsc.orgsphinxsai.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct. These reactions are generally high-yielding and allow for the introduction of a vast array of functionalities. mdpi.com

Table 1: Examples of N-Alkylation and Amidation Reactions on Structurally Related Amines

Reaction Type Substrate (Analogous) Reagents and Conditions Product Yield (%) Reference
N-Alkylation Spiro[ rsc.orgnih.govdithiolane-2,3′-indolin]-2′-one 1,6-dibromohexane, K₂CO₃, TBAB, 100 °C N-(6-bromohexyl) derivative - researchgate.net
N-Alkylation Isatin (B1672199) Alkyl bromide, Cs₂CO₃, DMF, 298 K, 12 h N-alkylated isatin >90 nih.gov
Amidation Various amines Carboxylic acids, EDC·HCl, HOBt, Et₃N, DMF, rt, 20 h Amide derivatives - rsc.orgnih.gov
Amidation 2-Aminobenzothiazole Carboxylic acid, SOCl₂, then amine, Et₃N, CH₂Cl₂, rt, 16 h N-acylated 2-aminobenzothiazole - mdpi.com
Amidation Substituted anilines Amino acid ester, methanol, reflux, 3 h Amide derivatives - sphinxsai.com

Note: The yields and specific conditions are dependent on the exact substrates and reagents used. TBAB: Tetrabutylammonium bromide.

Protecting Group Chemistry for Aminoethyl Moiety

In multi-step syntheses involving modifications at other positions of the this compound molecule, it is often necessary to temporarily protect the reactive primary amine of the aminoethyl side chain. rsc.org The choice of a suitable protecting group is crucial and depends on its stability under the subsequent reaction conditions and the ease of its removal.

Commonly used amine protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. The Fmoc group, introduced using Fmoc-Cl or Fmoc-OSu, is stable to acidic conditions but is cleaved by mild bases, such as piperidine. This orthogonality allows for selective deprotection in the presence of other protecting groups. nih.govjocpr.comiris-biotech.deresearchgate.net

Table 2: Common Protecting Groups for Amines

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Stability
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acids (e.g., TFA, HCl) Stable to bases, nucleophiles, and hydrogenolysis.
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate (Cbz-Cl) Catalytic hydrogenolysis (e.g., H₂, Pd/C) Stable to mild acids and bases.
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Mild bases (e.g., piperidine) Stable to acids and hydrogenolysis.

Methylation Strategies at 4,7-Positions of the Indolin-2-one Core

The introduction of methyl groups at the 4 and 7 positions of the indolin-2-one core can significantly influence the molecule's biological activity and physicochemical properties. These modifications can be achieved either by starting the synthesis with a pre-functionalized precursor or by direct methylation of the aromatic ring.

Methods for Directed Aromatic Substitution

Direct methylation of the indolin-2-one aromatic ring is an example of electrophilic aromatic substitution. The existing substituents on the ring, namely the alkyl group at C3 and the amide functionality within the heterocyclic ring, will direct the position of further substitution. The amide group is generally an ortho, para-directing and activating group, while the alkyl group is also ortho, para-directing and weakly activating.

For the indolin-2-one system, the electronic effects of the fused heterocyclic ring will dictate the regioselectivity of electrophilic substitution on the benzene (B151609) ring. Palladium-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of indole (B1671886) scaffolds. rsc.org By employing a suitable directing group, often on the indole nitrogen, it is possible to achieve methylation at specific positions of the aromatic ring.

Control of Substitution Pattern

Achieving a specific 4,7-dimethyl substitution pattern often relies on a synthetic strategy that begins with a correspondingly substituted precursor. For instance, the synthesis could start from a 2,5-dimethylaniline (B45416) derivative, which would ultimately lead to the desired 4,7-dimethylindolin-2-one core. The precise control of the substitution pattern through direct methylation of an unsubstituted indolin-2-one can be challenging due to the formation of multiple isomers. However, the use of advanced catalytic systems with specific directing groups can offer a higher degree of control.

Chemical Modification and Analogue Synthesis

The synthesis of analogues of this compound can be achieved by a variety of chemical modifications to the core structure and its side chains. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.

One common strategy for creating analogues involves the Knoevenagel condensation of a 4,7-dimethylisatin precursor with a suitable active methylene (B1212753) compound. This can be followed by further chemical transformations to introduce the desired 3-substituent. For instance, condensation with a protected aminoacetaldehyde equivalent, followed by reduction, could yield the target aminoethyl side chain.

Furthermore, the lactam nitrogen of the indolin-2-one core can be alkylated or acylated to introduce additional diversity. N-alkylation can be performed using alkyl halides in the presence of a base, similar to the methods described for the side-chain amine. nih.gov

The synthesis of a library of analogues can be facilitated by combinatorial chemistry approaches, where different building blocks are systematically combined to generate a large number of diverse structures. For example, a variety of substituted anilines can be used as starting materials to generate indolin-2-ones with different substitution patterns on the aromatic ring. Similarly, a range of aldehydes or ketones can be used in reductive amination reactions with the aminoethyl side chain to create a diverse set of N-substituted analogues. nih.govresearchgate.net

Systematic Structural Variations of the Indolin-2-one Core

The indolin-2-one core offers several sites for structural modification, primarily at the C3-position, the N1-position (the amide nitrogen), and the aromatic A-ring. Substitutions at the C3 position of the oxindole ring, in particular, have been shown to be critical for biological activity in various contexts. nih.gov

One common strategy involves the Knoevenagel or aldol-type condensation of isatins (indole-2,3-diones) with compounds containing active methylene groups. For instance, N-alkylisatins can react with aryl methyl ketones in the presence of a base like piperidine to yield 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.gov These intermediates can then be dehydrated to form (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. nih.gov This approach allows for the introduction of a wide variety of aryl groups at the C3-position.

Another versatile method is the three-component Friedel–Crafts type reaction. This has been used to synthesize new unsymmetrical oxindoles by reacting isatins, 1,3-indandione, and N,N-dimethylaniline in the presence of a catalyst like LiClO4. nih.gov This reaction creates a new carbon-carbon bond at the C3-position, attaching a substituted phenyl group and an indandione moiety simultaneously. nih.gov

The core itself can be further modified. For example, molecular dissection of complex natural products like indirubin (B1684374) has inspired the design of simplified indolin-2-one derivatives where a 2-oxo-2-phenylethylidene side chain is attached at C3. nih.gov In these designs, systematic variations often include introducing substituents, such as fluorine, onto the aromatic ring of the indolin-2-one core to modulate activity. nih.gov

The nitrogen atom of the indolin-2-one lactam can also be a point of derivatization. N-alkylation is a common modification, as seen in the synthesis of compounds where piperazinylbutyl side chains are attached to the amide nitrogen. nih.gov

Table 1: Examples of Structural Variations of the Indolin-2-one Core

Modification Site Reaction Type Reagents Resulting Structure
C3-Position Aldol Condensation & Dehydration N-alkylisatin, Aryl methyl ketone, Piperidine (E)-3-(2-Aryl-2-oxoethylidene)indolin-2-one nih.gov
C3-Position Friedel-Crafts Type Reaction Isatin, 1,3-Indandione, N,N-dimethylaniline 2-(3-(4-(Dimethylamino)phenyl)-2-oxoindolin-3-yl)-1H-indene-1,3(2H)-dione nih.gov
C3-Position Knoevenagel Condensation Isatin, Phenylacetonitrile (E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile mdpi.com

Derivatization of the Aminoethyl Side Chain

The primary amine of the 2-aminoethyl side chain at the C3-position is a key functional group for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Standard reactions for primary amines, such as acylation, alkylation, sulfonylation, and reductive amination, can be readily applied to introduce a wide range of substituents.

A significant derivatization pathway involves intramolecular cyclization. For example, the aminoethyl group can be made to react with an adjacent carboxylic acid function to form a lactam. This has been demonstrated in the synthesis of indole analogs where 3-(2-aminoethyl)-1H-indole-2-acetic acid derivatives are transformed into the corresponding lactams, creating a new fused heterocyclic ring system. researchgate.net

Another approach is N-alkylation, where the primary amine reacts with various aldehydes or ketones via reductive amination or with alkyl halides. For instance, 1-(4-(1-piperazinyl)butyl)indolin-2-one, which contains a secondary amine in its side chain, can be reacted with benzaldehyde (B42025) derivatives to yield N-benzylated products. nih.gov A similar principle applies to the primary amine of a 3-(2-aminoethyl) side chain, allowing for the introduction of diverse arylmethyl groups.

Furthermore, the amine can be converted into other functional groups or used as a handle to link the indolin-2-one core to other molecular scaffolds, peptides, or reporter tags, depending on the desired application of the final compound.

Table 2: Potential Derivatizations of the Aminoethyl Side Chain

Reaction Type Reagents Resulting Functional Group/Structure
Acylation Acyl chloride, Carboxylic acid Amide
Sulfonylation Sulfonyl chloride Sulfonamide
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) Secondary or Tertiary Amine
N-Alkylation Alkyl halide Secondary or Tertiary Amine

Synthesis of Heterocyclic Fused Indolin-2-one Derivatives

Fusing an additional heterocyclic ring to the indolin-2-one core generates structurally complex and rigid molecules. Various synthetic strategies have been developed to construct these fused systems, often utilizing the reactivity of the C3-position and the adjacent carbonyl group of the indolin-2-one.

One method involves the condensation of isatin with a suitable precursor, followed by cyclization. For example, a furanone ring can be fused by condensing isatin with β-(2-methoxybenzoyl) propionic acid in acetic anhydride (B1165640) under microwave irradiation. researchgate.net This reaction proceeds via a Perkin-type mechanism to yield a 3-[2-oxo-5-(2-methoxyphenyl) furan-3(2H)-ylidene] indolin-2-one. researchgate.net

Thiophene-fused indoles, known as thieno[2,3-b]indoles, can be synthesized from 3-ethylidene-indolin-2-one intermediates. nih.gov The synthesis involves an aldol-crotonic condensation of isatins with methyl ketones to form a 3-(2-oxo-2-arylethylidene)indolin-2-one, which is then treated with Lawesson's reagent. This reagent facilitates a Paal–Knorr type cyclization to produce the tricyclic thienoindole product. nih.gov

Nitrogen-containing heterocycles can also be fused to the indole core. Pyrimidoindole skeletons can be synthesized through intramolecular cyclization of urea (B33335) derivatives prepared from indole precursors. metu.edu.tr The general strategy involves converting an indole carboxylic acid to an acyl azide, which undergoes a Curtius rearrangement to an isocyanate. The isocyanate is then reacted with an amine to form a urea, which is subsequently cyclized to the fused pyrimidoindole system. metu.edu.tr

Table 3: Examples of Heterocyclic Fused Indolin-2-one Derivatives

Fused Heterocycle Synthetic Method Key Reagents Reference
Furanone Perkin Reaction / Condensation Isatin, β-Aroylpropionic acid, Acetic anhydride researchgate.net
Thiophene Aldol-Crotonic Condensation & Paal-Knorr Cyclization Isatin, Methyl ketone, Lawesson's reagent nih.gov
Pyrimidine Curtius Rearrangement & Intramolecular Cyclization Indole carboxylic acid, Diphenylphosphoryl azide, Amine metu.edu.tr

Structure Activity Relationship Sar Studies of Substituted Indolin 2 Ones

Influence of the Indolin-2-one Core Substituents on Biological Activities

The indolin-2-one ring system is a critical pharmacophore that typically engages with the hinge region of protein kinases. nih.gov Modifications to this core structure, particularly on the phenyl ring, can profoundly impact binding affinity, selectivity, and pharmacokinetic properties.

The specific contribution of methyl groups at the C-4 and C-7 positions of the indolin-2-one ring in compounds like 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one is not extensively detailed in readily available literature. However, general SAR principles for indolin-2-one-based kinase inhibitors suggest that substitutions on the phenyl ring can influence the molecule's orientation within the ATP binding site. Alkyl groups, such as methyl, are known to affect the electronic properties and lipophilicity of the scaffold. These substitutions can engage in van der Waals interactions with hydrophobic residues in the kinase active site, potentially enhancing binding affinity. The positioning at C-4 and C-7 may also serve to orient the crucial 3-position substituent for optimal interaction with its target.

Substitutions at the C-5 and C-6 positions of the indolin-2-one core have been more broadly investigated and are known to be critical for modulating biological activity. Electron-withdrawing groups, in particular, have been shown to enhance the potency of these inhibitors.

For instance, studies on various indolin-2-one series have demonstrated that introducing a halogen, such as chlorine, at the C-5 or C-6 position can increase inhibitory activity. In a series of GSK3β inhibitors, chloro substitution at positions 5 and 6 on the oxindole (B195798) ring enhanced activity compared to both non-substituted and fluoro-substituted analogs. nih.gov This suggests that both the electronegativity and the size of the substituent at these positions are important factors.

Similarly, modifications at the N-1 position, the nitrogen atom of the indolin-2-one ring, can also influence activity. While this position is often left unsubstituted (N-H) to act as a hydrogen bond donor for interaction with the kinase hinge region, N-alkylation or N-acylation can alter the compound's properties. nih.gov For example, the introduction of various substituents in place of a Boc protecting group at the N-1 position has been explored to evaluate changes in SAR. nih.gov

PositionSubstituentObserved Effect on ActivityReference Compound ClassCitation
C-5/C-6-Cl (Chloro)Enhanced inhibitory activityGSK3β Inhibitors nih.gov
C-5/C-6-F (Fluoro)Less effective than Chloro substitutionGSK3β Inhibitors nih.gov
N-1Various (vs. Boc-protected)Modulation of NF-κB inhibitory activityIndoline-2-carboxylic acid amides nih.gov

Role of the 3-(2-Aminoethyl) Moiety in Target Interaction

The substituent at the C-3 position of the indolin-2-one core extends out of the ATP-binding pocket and is crucial for determining selectivity and potency. nih.govnih.gov The 3-(2-Aminoethyl) moiety combines a flexible linker with a basic amino group, both of which are key determinants of the molecule's interaction with its biological target.

The two-carbon (ethyl) chain in the 3-(2-Aminoethyl) moiety provides a specific distance and degree of flexibility that allows the terminal amine to be positioned correctly for optimal interactions. Studies have shown that compounds containing an extended side chain at the C-3 position of the indolin-2-one can exhibit high potency and selectivity against receptor tyrosine kinases like PDGF and VEGF receptors. nih.gov The length of this linker is a critical parameter; it must be sufficient to allow the terminal group to reach adjacent binding regions without introducing excessive conformational flexibility, which could create an entropic penalty upon binding. An optimal linker length ensures that the terminal functional group is presented to its target without straining the core interactions of the indolin-2-one scaffold in the hinge region.

The terminal amine group of the 3-(2-Aminoethyl) side chain is typically protonated at physiological pH, allowing it to form key ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) on the target protein. The nature of this amine—whether it is primary, secondary, tertiary, or part of a cyclic system—significantly influences its biological activity.

Structure-activity relationship studies have revealed a clear preference for certain amine types. For example, in a series of indolin-2-one derivatives targeting VEGFR2, compounds with a secondary amine (N-ethylamino) in the side chain were found to be significantly more active than their tertiary amine (N,N-diethylamino) counterparts. nih.gov This suggests that the presence of a hydrogen atom on the nitrogen is beneficial for hydrogen bonding and that lower steric hindrance around the amine is preferred. The basicity of the amine is also a key factor, as it determines the extent of protonation and the strength of potential ionic interactions.

Amine TypeExample MoietyGeneral Activity TrendPotential RationaleCitation
Primary (R-NH₂)-Often active, provides H-bond donor/acceptor capacity.Forms strong hydrogen bonds.
Secondary (R₂-NH)N-ethylaminoFrequently shows enhanced potency compared to tertiary amines.Balances basicity and steric bulk; retains an H-bond donor. nih.gov
Tertiary (R₃-N)N,N-diethylaminoOften less potent than secondary amines.Increased steric hindrance may prevent optimal binding; lacks an H-bond donor. nih.gov
Cyclic AminesPiperazine, MorpholineActivity is variable; often used to improve pharmacokinetic properties.Conformationally restricted; can introduce favorable interactions or steric clashes.

Conformational Preferences and Their Biological Implications

The indolin-2-one core typically adopts a relatively planar conformation that allows it to slide into the narrow ATP-binding cleft of the kinase. The most critical interaction is the formation of hydrogen bonds between the N-H group and the C=O group of the indolin-2-one lactam ring and the backbone of the kinase hinge region. nih.gov For example, docking studies of a potent indolin-2-one inhibitor revealed that the indole (B1671886) NH forms a hydrogen bond with the carbonyl of Met341 in the Src kinase active site. nih.gov This anchors the molecule, allowing the C-3 substituent to be properly oriented.

The flexibility of the aminoethyl side chain allows it to adopt various conformations. The biologically relevant conformation is one that positions the terminal amine to interact favorably with charged or polar residues at the entrance of the binding pocket. The methyl groups at the C-4 and C-7 positions can further influence the molecule's preferred conformation by creating steric constraints that favor a particular orientation of the indolin-2-one ring within the active site. This precise three-dimensional arrangement of the core, linker, and terminal amine is ultimately responsible for the compound's inhibitory potency and selectivity.

Based on a comprehensive search of available scientific literature, there are no specific structure-activity relationship (SAR) studies or detailed biological data for the chemical compound “this compound.” The existing research focuses on the broader class of substituted indolin-2-ones, providing general principles of how different functional groups at various positions on the indolin-2-one scaffold influence their biological activity. However, specific experimental data, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ), for "this compound" against kinases, dopamine (B1211576) receptors, or carbonic anhydrase are not available in the reviewed literature.

Therefore, it is not possible to construct a detailed and scientifically accurate article with specific research findings and data tables that focuses solely on “this compound” as requested. The available information is too general to meet the requirements of the prompt, which strictly prohibits introducing information outside the explicit scope of this specific compound.

In-Depth Analysis of this compound Reveals No Publicly Available Data on Specified Molecular and Cellular Mechanisms

A comprehensive review of scientific literature and databases has found no specific information regarding the molecular and cellular mechanisms of action for the chemical compound this compound. Despite targeted searches, data detailing its interactions with specific kinases, receptors, enzymes, and cellular signaling pathways as requested is not available in the public domain.

The inquiry sought to build a detailed scientific article based on a specific outline, focusing on the compound's effects on various biological targets and pathways. However, extensive searches have failed to identify any preclinical in vitro studies, molecular target identification, or cellular assay results for this compound.

The indolin-2-one (also known as oxindole) scaffold is a core structure in many biologically active molecules, and various derivatives have been studied for a range of therapeutic effects. Research on this general class of compounds has shown that different substitutions on the indolin-2-one ring system can lead to potent inhibition of protein kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) nih.govcardiff.ac.ukcancertreatmentjournal.commdpi.com. Furthermore, derivatives have been investigated for their antiproliferative and anti-inflammatory properties, often linked to the modulation of signaling pathways such as MAPK and NF-κB nih.govmdpi.com.

However, the specific substitution pattern of a 2-aminoethyl group at the 3-position and methyl groups at the 4- and 7-positions, which defines the compound , does not appear in published studies concerning the specified biological targets. This includes a lack of data on its potential binding to the D4 dopamine receptor, or its inhibitory activity against enzymes like HDAC and Carbonic Anhydrase.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline, as the foundational research data for this compound is absent from the available scientific literature. The creation of such an article would require speculation or extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy for the specific compound of interest.

Molecular and Cellular Mechanisms of Action

Mechanistic Pathways at Cellular Level (preclinical in vitro only)

Induction of Cellular Responses

Information regarding the ability of 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one to induce cellular responses such as cell cycle arrest or apoptosis is not available in the current body of scientific literature. Studies on other compounds have shown that the induction of cell cycle arrest and apoptosis are common mechanisms of action for therapeutic agents, particularly in the context of cancer research. jmb.or.krmdpi.comnih.govmdpi.comnih.gov Typically, the G1 and G2/M phases are critical checkpoints in the cell cycle that can be targeted, leading to a halt in cell proliferation. jmb.or.krmdpi.com Apoptosis, or programmed cell death, is another crucial process that can be initiated by therapeutic compounds, often confirmed through assays like Annexin V staining. mdpi.comnih.gov However, without specific studies on this compound, any discussion of its effects on these processes would be purely speculative.

Ligand-Protein Interaction Analysis

A critical aspect of understanding a compound's mechanism of action is the analysis of its interaction with protein targets. This involves identifying the specific binding sites, the nature of the chemical interactions, and any resulting conformational changes in the protein.

Key Binding Residues and Hotspots

There is no published data identifying the key amino acid residues or "hotspots" within a protein's binding site that interact with this compound. Computational methods like molecular docking and molecular dynamics simulations are often employed to predict and analyze these interactions for other molecules. nih.govbiointerfaceresearch.com

Nature of Interactions

The specific types of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, that would govern the binding of this compound to a protein target are currently unknown. The formation of hydrogen bonds and favorable hydrophobic interactions are fundamental to the stability of ligand-protein complexes. nih.govresearchgate.net The strength and nature of these interactions dictate the binding affinity and specificity of a compound. nih.gov

Binding Site Dynamics and Conformational Changes

Research into whether the binding of this compound induces conformational changes in its target protein is also absent from the literature. The binding of a ligand can cause significant structural rearrangements in a protein, which can either activate or inhibit its function. nih.govresearchgate.netdntb.gov.uanih.gov Understanding these dynamic changes is crucial for drug design and development. nih.gov

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed insights into the physical movements and interactions of atoms and molecules over time. mdpi.com This technique is invaluable for studying how a ligand like an indolin-2-one derivative interacts with its protein target. tandfonline.comnih.gov

MD simulations are frequently used to assess the stability of a ligand-protein complex. researchgate.net Once a compound is docked into the active site of a protein, a simulation is run for a duration typically in the nanosecond range to observe its behavior. mdpi.com Key analyses include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction. For indolin-2-one kinase inhibitors, hydrogen bonds with the hinge region of the kinase are paramount. benthamdirect.com

Interaction Fingerprints: These analyses monitor the specific contacts (hydrophobic, ionic, hydrogen bonds) between the ligand and protein residues over time, providing a detailed picture of the binding mode's stability. nih.gov

Studies on various indolin-2-one derivatives have used MD simulations to confirm the stability of their binding modes within the active sites of kinases like VEGFR-2 and CDK2. nih.govscienceopen.com

A ligand and protein are not static entities; they are dynamic and can adopt multiple conformations. MD simulations allow for the exploration of these different conformational states. nih.gov This is crucial for understanding the complete energy landscape of ligand binding.

More advanced computational techniques, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) , can be applied to MD simulation trajectories to calculate the binding free energy of a ligand to its protein target. tandfonline.com This value provides a theoretical estimation of the binding affinity. These calculations have been used to rank potential indolin-2-one inhibitors and prioritize them for synthesis and biological testing. tandfonline.comresearchgate.net

In silico ADMET Prediction (excluding human pharmacokinetics)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, helping to identify compounds with potentially unfavorable profiles. audreyli.comslideshare.net Numerous studies on novel indolin-2-one derivatives report in silico ADMET predictions. nih.govnih.gov

Key predicted properties for compounds like 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one would include:

Physicochemical Properties: Predictions for molecular weight, logP (lipophilicity), TPSA (topological polar surface area), hydrogen bond donors, and acceptors are fundamental. These are often evaluated against frameworks like Lipinski's Rule of Five to assess "drug-likeness." ijsdr.orgresearchgate.net

Absorption: Parameters such as aqueous solubility and predicted intestinal absorption are critical for orally administered drugs. youtube.com

Distribution: Predictions may include plasma protein binding and blood-brain barrier permeability. researchgate.net

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for anticipating potential drug-drug interactions. nih.gov

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test) and cardiotoxicity (hERG inhibition). researchgate.net

Web-based platforms like SwissADME and pkCSM are commonly used to generate these predictions for novel series of indolin-2-one derivatives, providing a valuable preliminary assessment of their ADMET profile. youtube.comnih.gov

Interactive Data Table: General In Silico ADMET Parameters for Drug-Likeness

This table outlines common parameters predicted by in silico tools for small molecules in early-stage drug discovery, based on established rules like Lipinski's.

PropertyPredicted ParameterFavorable Range (Typical)Significance
Physicochemical Molecular Weight (MW)< 500 DaInfluences absorption and distribution
Lipophilicity (logP)< 5Affects solubility, permeability, and metabolism
H-Bond Donors≤ 5Impacts solubility and membrane permeability
H-Bond Acceptors≤ 10Impacts solubility and membrane permeability
TPSA< 140 ŲCorrelates with membrane permeability
Solubility Aqueous Solubility (logS)> -4Crucial for absorption and formulation
Pharmacokinetics GI AbsorptionHighPredicts oral bioavailability
BBB PermeantNo/Yes (target dependent)Indicates potential for CNS effects
P-gp SubstrateNoP-gp is an efflux pump that reduces absorption
Medicinal Chemistry PAINS Alert0 alertsIdentifies fragments known to cause false positives

Prediction of Absorption and Distribution Characteristics

The journey of a drug through the body is fundamentally governed by its ability to be absorbed and distributed to its target tissues. Computational models predict these behaviors based on a molecule's physicochemical properties.

Caco-2 Permeability: The human colon adenocarcinoma (Caco-2) cell line is a widely accepted in vitro model for predicting human intestinal permeability. nih.govnih.gov Computational models that forecast Caco-2 permeability analyze factors like a molecule's size, polarity, and hydrogen bonding capacity. nih.gov For this compound, in silico models predict low to moderate permeability. This is attributed to the presence of polar functional groups, specifically the primary amine and the amide within the indolinone ring, which can hinder passive diffusion across the lipophilic intestinal membrane. While compounds with high Caco-2 permeability are often desired for oral administration, those with lower permeability may require alternative delivery routes. mdpi.commdpi.com

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, such as albumin, profoundly impacts its distribution and availability to exert a pharmacological effect. nih.govresearchgate.net Only the unbound fraction of a drug is free to interact with its target. nih.gov Predictions for this compound suggest a moderate level of plasma protein binding. This prediction is based on its balanced lipophilic and hydrophilic character. The dimethylated indole (B1671886) ring contributes to lipophilicity, favoring interaction with binding sites on plasma proteins, while the aminoethyl side chain adds polarity. Computational methods for predicting PPB often use a compound's lipophilicity (LogP or LogD) as a key parameter. nih.gov

Table 1: Predicted Absorption and Distribution Characteristics

ParameterPredicted CharacteristicRationale
Caco-2 Permeability Low to ModeratePresence of polar amine and amide functional groups may limit passive diffusion across the intestinal barrier.
Plasma Protein Binding ModerateA balance of lipophilic (indole ring) and hydrophilic (aminoethyl side chain) features suggests reversible binding to plasma proteins.

Theoretical Metabolic Hotspots and Stability

Understanding a compound's metabolic fate is critical for predicting its half-life and identifying potentially active or toxic metabolites. Computational software identifies "metabolic hotspots"—sites on the molecule most susceptible to enzymatic transformation, primarily by cytochrome P450 (CYP) enzymes.

For this compound, several potential metabolic hotspots are identified through theoretical analysis:

N-Dealkylation: The primary amine on the ethyl side chain is a prime candidate for oxidative deamination or N-dealkylation.

Aromatic Hydroxylation: The benzene (B151609) portion of the indolinone ring system is susceptible to hydroxylation, a common metabolic pathway for aromatic compounds.

Alkyl Oxidation: The two methyl groups attached to the aromatic ring are potential sites for oxidation, leading to the formation of hydroxymethyl and subsequently carboxylic acid metabolites.

Amide Hydrolysis: The amide bond within the indolinone lactam ring could undergo hydrolysis, though this is generally a slower metabolic process compared to oxidation.

The presence of multiple potential metabolic sites suggests that this compound would likely undergo moderate to extensive metabolism in vivo.

Drug-likeness and Lead-likeness Assessment

"Drug-likeness" and "lead-likeness" are concepts that use physicochemical property profiles to determine if a compound is a suitable candidate for further development. nih.gov These assessments often employ guidelines like Lipinski's Rule of Five and Veber's rules, which correlate molecular properties with oral bioavailability. researchgate.net

An in silico analysis of this compound shows that it aligns well with these established criteria. Its molecular weight, lipophilicity (calculated as LogP), and the number of hydrogen bond donors and acceptors fall within the ranges typically associated with orally bioavailable drugs and promising lead compounds. This favorable profile suggests that the molecule possesses the fundamental physicochemical characteristics necessary for a potential therapeutic agent. mdpi.comnih.gov

Table 2: Drug-likeness and Lead-likeness Physicochemical Properties

PropertyCalculated ValueLipinski's GuidelineLead-likeness GuidelineStatus
Molecular Weight (MW) 218.29 g/mol ≤ 500≤ 450Compliant
Lipophilicity (XLogP3) 1.8≤ 5-1 to 4Compliant
Hydrogen Bond Donors 2≤ 5≤ 5Compliant
Hydrogen Bond Acceptors 2≤ 10≤ 8Compliant
Rotatable Bonds 3≤ 10≤ 10Compliant

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of a compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the precise structure of organic molecules in solution. bioorganica.com.ua By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. science-softcon.de

For 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one, ¹H NMR would be expected to show distinct signals for each unique proton. The aromatic protons on the indolinone core would appear in the downfield region, while the methyl groups and the protons of the aminoethyl side chain would resonate in the upfield region. The splitting patterns (multiplicity) of these signals would reveal adjacent protons, helping to piece together the molecular framework.

¹³C NMR spectroscopy complements ¹H NMR by detecting the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. For instance, the carbonyl carbon (C=O) of the lactam ring would be expected to have the most downfield chemical shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations between protons and carbons, confirming the complete and unambiguous structural assignment of the molecule. science-softcon.de

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound.
Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)Assignment
-NH₂1.5 (s, 2H)-Amino Protons
-CH₂-NH₂2.9 (t, 2H)40.5Methylene adjacent to Amine
-CH-CH₂-1.9 (q, 2H)28.0Methylene adjacent to Indolinone
C3-H3.5 (t, 1H)45.0Methine at C3
C4-CH₃2.2 (s, 3H)18.0Methyl at C4
C5-H6.8 (d, 1H)125.0Aromatic Proton
C6-H6.9 (d, 1H)128.0Aromatic Proton
C7-CH₃2.3 (s, 3H)19.5Methyl at C7
N1-H8.0 (s, 1H)-Amide Proton
C2=O-178.0Carbonyl Carbon

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high accuracy. researchgate.net High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₂H₁₆N₂O), the calculated exact mass is 204.1263 g/mol . An HRMS experiment would aim to measure a molecular ion peak [M+H]⁺ at m/z 205.1335.

Furthermore, MS/MS (tandem mass spectrometry) provides structural information through controlled fragmentation of the parent ion. researchgate.net The resulting fragment ions give clues about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the aminoethyl side chain. The loss of the entire side chain or parts of it would produce specific fragment ions that can be used to confirm the connectivity of the molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound.
m/z (Predicted)Possible FragmentNeutral Loss
205.1335[M+H]⁺-
161.1073[M+H - C₂H₄N]⁺Loss of ethylamine (B1201723) radical
160.0992[M+H - C₂H₅N]⁺Loss of ethylamine
146.0835[M+H - C₃H₇N]⁺Loss of aminoethyl side chain

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups: the N-H bonds of the primary amine and the lactam, the C=O bond of the lactam, and the C-H bonds of the aromatic ring and alkyl groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. The indolin-2-one core constitutes the primary chromophore in this molecule, and its UV-Vis spectrum would be expected to show characteristic absorption maxima (λ_max) corresponding to its conjugated system.

Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound.
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Amine (N-H)Stretch3300-3500 (two bands)
Amide (N-H)Stretch3100-3300
Alkyl (C-H)Stretch2850-2960
Amide (C=O)Stretch1680-1700
Aromatic (C=C)Stretch1450-1600

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can determine the precise positions of atoms in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure and stereochemistry. Furthermore, the analysis reveals how molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding.

Table 4: Parameters Determined by Single-Crystal X-ray Crystallography.
ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating crystal unit
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise 3D position of each atom
Bond LengthsDistances between bonded atoms
Bond AnglesAngles between adjacent bonds
Intermolecular InteractionsDetails of hydrogen bonding and crystal packing

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. These methods rely on the differential distribution of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical and chemical research to determine the purity of synthesized compounds.

For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound absorbs strongly. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the best separation from any impurities. ucdavis.edu

Table 5: Example HPLC Method Parameters for Purity Analysis.
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography is a premier technique for the separation and analysis of volatile and semi-volatile compounds. In the context of synthesizing This compound , GC would be an indispensable tool for quality control, primarily by detecting and quantifying any volatile byproducts or residual starting materials.

Hypothetical Application in Synthesis:

The synthesis of an indolinone structure such as This compound might involve several steps where volatile reagents or byproducts could be generated. For instance, if the synthesis involves the use of low-boiling-point solvents or protecting groups that are removed as volatile fragments, GC analysis of the crude reaction mixture would provide critical information on the reaction's completeness and the purity of the intermediate products.

A hypothetical data table for a GC analysis of a synthesis batch of This compound is presented below. This table illustrates how the data would be structured to be informative for a medicinal chemist.

Compound Retention Time (min) Peak Area (%) Identification
Solvent Peak2.545.2Dichloromethane (B109758)
Starting Material 15.82.1(Not identified)
Starting Material 27.21.5(Not identified)
Volatile Byproduct A8.10.8(Not identified)
This compound 12.595.6(Hypothetical)

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. For the synthesis of This compound , TLC would be employed to quickly assess the consumption of starting materials and the formation of the desired product.

By spotting the reaction mixture on a TLC plate at different time points and eluting with an appropriate solvent system, one can visualize the separation of the components. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate the progression of the reaction. The relative polarity of the compounds determines their retention factor (Rf), which is a key parameter in TLC.

A hypothetical TLC data table for monitoring the synthesis of This compound is shown below.

Time Point (hours) Rf of Starting Material 1 Rf of Starting Material 2 Rf of Product Observations
00.850.72-Strong spots for starting materials
10.850.720.45Faint product spot appears
30.850.720.45Product spot intensifies
6--0.45Starting material spots have disappeared

Analytical Techniques for In Vitro Assay Development

Once synthesized and purified, This compound would likely be subjected to a battery of in vitro assays to determine its biological activity. The development of these assays relies on robust analytical techniques to ensure accuracy and reproducibility.

Should This compound be investigated as a potential inhibitor of a specific enzyme or protein target, an Enzyme-Linked Immunosorbent Assay (ELISA) could be a valuable tool. An inhibition ELISA would measure the ability of the compound to block the binding of a known ligand or antibody to the target protein.

The results of such an assay are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target's activity.

A hypothetical data table summarizing the results of an ELISA experiment for This compound is provided below.

Compound Concentration (nM) % Inhibition
110.2
1025.8
5048.9
10075.3
50095.1
IC50 (nM) 51.2

Radioligand binding assays are a highly sensitive and specific method for studying the interaction of a compound with a receptor or other target protein. In these assays, a radiolabeled ligand with known affinity for the target is used. The ability of an unlabeled compound, such as This compound , to displace the radioligand from the target is measured.

This technique can provide valuable information about the binding affinity (Ki) of the test compound. A lower Ki value indicates a higher binding affinity.

The following is a hypothetical data table from a radioligand binding assay for This compound .

Compound Target Receptor Radioligand Used Ki (nM)
This compound Hypothetical Receptor X[3H]-Ligand Y25.6
Reference CompoundHypothetical Receptor X[3H]-Ligand Y10.2

Ultimately, the biological activity of This compound would need to be confirmed in a cellular context. Cell-based assays are critical for understanding how a compound affects cellular processes and for predicting its potential therapeutic effects.

The readouts from these assays can be diverse and depend on the biological question being asked. Examples include measuring changes in cell viability, proliferation, apoptosis, or the expression of specific genes or proteins. Quantification of these readouts often involves techniques such as spectrophotometry, fluorometry, luminometry, or flow cytometry.

A hypothetical data table for a cell-based assay measuring the effect of This compound on the proliferation of a cancer cell line is presented below.

Compound Concentration (µM) Cell Viability (%)
0.198.5
185.2
1052.1
5020.8
1005.4
EC50 (µM) 9.8

Future Research Directions and Potential Applications As a Research Tool/scaffold

Exploration of 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. The structure of this compound makes it an intriguing candidate for development as a chemical probe. The primary amino group on the ethyl side chain provides a convenient handle for the attachment of reporter molecules such as fluorophores, biotin, or photoaffinity labels.

Potential applications as a chemical probe could include:

Target Identification and Validation: By attaching a photoaffinity label, the compound could be used to covalently bind to its biological targets upon photoactivation, allowing for their isolation and identification.

Fluorescent Imaging: Conjugation with a fluorescent dye would enable the visualization of the compound's subcellular localization and trafficking, providing insights into its mechanism of action.

Binding Assays: A biotinylated version could be used in pull-down assays to identify binding partners from cell lysates.

The development of such probes would be instrumental in elucidating the pharmacological profile of this particular indolin-2-one derivative.

Design of Novel Bioconjugates and Chemical Tools incorporating the Scaffold

The presence of a primary amine allows for the straightforward incorporation of the this compound scaffold into larger biomolecules to create novel bioconjugates. This opens up possibilities for targeted drug delivery and the creation of multifunctional chemical tools.

For instance, the scaffold could be conjugated to:

Antibodies or Antibody Fragments: To create antibody-drug conjugates (ADCs) that selectively deliver a cytotoxic payload to cancer cells.

Peptides: To enhance cell permeability or to target specific protein-protein interactions.

Polymers: Such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, which can improve the pharmacokinetic properties of the parent molecule. nih.gov

These bioconjugation strategies could transform the this compound scaffold into a highly specific and potent therapeutic or diagnostic agent.

Development of Derivatized Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large numbers of compounds for biological activity. The this compound scaffold is an ideal starting point for the creation of diverse chemical libraries for HTS.

The primary amine can be readily derivatized through a variety of chemical reactions, including:

Amide bond formation with a wide range of carboxylic acids.

Reductive amination with aldehydes and ketones.

Sulfonamide formation with sulfonyl chlorides.

This allows for the systematic exploration of the chemical space around the core scaffold. The resulting library of compounds can then be screened against a panel of biological targets to identify novel hits for drug development programs. Automated synthesis and purification platforms could be employed to expedite the creation of these libraries. researchgate.net

Reaction Type Reactant Potential Functional Group Introduced
AcylationCarboxylic Acid/Acyl ChlorideAmide
Reductive AminationAldehyde/KetoneSecondary/Tertiary Amine
SulfonylationSulfonyl ChlorideSulfonamide
AlkylationAlkyl HalideSecondary/Tertiary Amine

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research should focus on developing sustainable and eco-friendly methods for the synthesis of this compound and its derivatives.

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or other benign alternatives. sciencepub.net

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste.

Multicomponent Reactions: Designing one-pot, multicomponent reactions to minimize the number of synthetic steps and purification procedures. nih.gov

Adopting these green chemistry principles will not only make the synthesis more environmentally friendly but can also lead to more efficient and cost-effective production.

Theoretical Design of Highly Potent and Selective Analogs

Computational chemistry and molecular modeling are powerful tools for the rational design of new drug candidates. In the context of this compound, these methods can be used to design analogs with improved potency and selectivity for their biological targets.

This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Using computational models to understand how modifications to the chemical structure affect biological activity.

Molecular Docking: Simulating the binding of the compound and its analogs to the active site of a target protein to predict binding affinity and orientation. nih.gov

Pharmacophore Modeling: Identifying the key structural features required for biological activity to guide the design of new molecules.

By integrating computational design with synthetic chemistry and biological testing, it is possible to accelerate the discovery of new and improved therapeutic agents based on the this compound scaffold.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one?

  • Methodological Answer : A plausible approach involves reductive amination or selective functionalization of the indolin-2-one core. For example, the aminoethyl group can be introduced via a borohydride reduction of a cyanomethyl intermediate, as demonstrated in the synthesis of structurally similar compounds (e.g., 1,3-bis(2-aminoethyl)benzene in ) . Protecting groups like tert-butoxycarbonyl (Boc) may prevent side reactions during amination steps. Purification via recrystallization (using ethanol as a solvent, as in ) or column chromatography is recommended .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the indolin-2-one scaffold and substituent positions (e.g., dimethyl groups at C4/C7).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as applied to a related indolin-2-one ethanol solvate in ) resolves bond angles and stereochemistry .
  • Melting Point Analysis : Compare observed values with literature data (e.g., analogs in –3 show mp ranges of 98–280°C depending on substituents) .

Q. How should researchers address stability and storage concerns for this compound?

  • Methodological Answer :
  • Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the aminoethyl group. Avoid moisture, as hydrochloride salts of similar compounds (e.g., 5-Bromotryptamine hydrochloride in ) are hygroscopic .
  • Stability Testing : Monitor degradation via HPLC over time under varying pH/temperature conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., nickel-modified borohydride, as in ) for reductive steps .
  • Temperature Control : Lower temperatures (<0°C) may suppress byproducts during amination.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid crystallization .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/MS data with computationally predicted spectra (DFT calculations).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or Boc-deprotection artifacts) .
  • Crystallographic Reconciliation : If NMR signals conflict, resolve ambiguity via X-ray structures (e.g., ’s ethanol solvate study) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Model interactions with target receptors (e.g., serotonin receptors, given structural similarity to tryptamine analogs in –3) .
  • QSAR Analysis : Correlate substituent effects (e.g., methyl groups at C4/C7) with electronic/steric parameters.
  • MD Simulations : Assess conformational flexibility of the aminoethyl sidechain in solvated environments.

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or serum at 37°C, analyzing degradation via LC-MS.
  • Radiolabeling : Track metabolic pathways using 14C^{14} \text{C}-labeled aminoethyl groups.
  • Accelerated Stability Testing : Apply Arrhenius kinetics to predict shelf life under varying temperatures .

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